Stilbostemin B

Descripción general

Descripción

Stilbostemin B is a naturally occurring stilbenoid compound found in species of the Stemona genus. Stilbenoids are a class of plant phenolics characterized by a 1,2-diphenylethylene or 1,2-diphenylethane nucleus in their structures . This compound is known for its diverse biological activities, including neuroprotective and anti-inflammatory effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Stilbostemin B can be synthesized through various methods, including the oxidative coupling of phenolic precursors. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from natural sources, such as the roots of Stemona species. The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions

Stilbostemin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of this compound can lead to the formation of dihydrostilbenes.

Substitution: This compound can undergo electrophilic substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrostilbenes.

Substitution: Halogenated stilbenoids.

Aplicaciones Científicas De Investigación

Stilbostemin B has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying stilbenoid chemistry and reaction mechanisms.

Biology: Investigated for its neuroprotective effects and potential to inhibit neurodegenerative processes.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mecanismo De Acción

Stilbostemin B exerts its effects through several mechanisms:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Neuroprotection: It inhibits neurotoxicity induced by agents like 6-hydroxydopamine, potentially through the modulation of signaling pathways involved in cell survival and apoptosis.

Anti-inflammatory Activity: This compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.

Comparación Con Compuestos Similares

Similar Compounds

Resveratrol: Another well-known stilbenoid with antioxidant and anti-inflammatory properties.

Piceatannol: A stilbenoid with similar neuroprotective and anti-inflammatory effects.

Pterostilbene: Known for its antioxidant and anti-cancer activities.

Uniqueness of Stilbostemin B

This compound is unique due to its specific occurrence in Stemona species and its potent neuroprotective activity. Unlike other stilbenoids, this compound has shown significant inhibition of leukotriene biosynthesis, making it a promising candidate for anti-inflammatory therapies .

Actividad Biológica

Stilbostemin B is a stilbenoid compound primarily derived from the roots of Stemona tuberosa , a plant known for its diverse therapeutic properties. This article explores the biological activities of this compound, including its antimicrobial, neuroprotective, and anti-inflammatory effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound, also known as 3'-Beta-D-Glucopyranoside, is characterized by its glycosylated structure, which enhances its solubility and bioactivity. The chemical formula and properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₇ |

| Molecular Weight | 338.34 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Research indicates that stilbenoids, including this compound, act through multiple mechanisms:

- Inhibition of Cell Division : Studies show that stilbenoids can impair bacterial cell division by affecting DNA synthesis and metabolic activity. For instance, resveratrol, a related compound, has demonstrated bacteriostatic and bactericidal activities with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL against Staphylococcus aureus .

- Mechanism of Action : The action of stilbenoids may involve targeting cellular functions rather than directly disrupting the bacterial membrane. This was evidenced by reduced intracellular DNA content observed in treated cultures .

The following table summarizes the MIC values for various stilbenoids against S. aureus:

| Compound | MIC (µg/mL) |

|---|---|

| Pterostilbene | 32 |

| Piceatannol | 64-256 |

| This compound | Not specified (further studies needed) |

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurotoxicity. In vitro studies indicate that it can protect human neuroblastoma SH-SY5Y cells from damage induced by oxidative stress agents like 6-hydroxydopamine. The protective mechanism is thought to involve antioxidant activity and modulation of neuroinflammatory pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies focusing on leukotriene biosynthesis inhibition. Stilbenoids from Stemona species have been reported to inhibit leukotriene production, which plays a critical role in inflammatory responses . The ability to modulate inflammatory mediators positions this compound as a potential therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigating the antibacterial effects of various stilbenoids found that compounds with multiple hydroxyl groups exhibited enhanced activity against S. aureus. The structural analysis suggested that the positioning of these groups significantly influences biological activity .

- Neuroprotection : Research on bibenzyl glycosides from Stemona tuberosa demonstrated significant neuroprotective effects against oxidative stress in neuronal cells. These findings suggest that this compound may share similar protective mechanisms due to its structural characteristics .

- Inflammation Modulation : Inhibition studies showed that stilbenoids could effectively reduce leukotriene levels, indicating their potential application in treating conditions characterized by excessive inflammation .

Propiedades

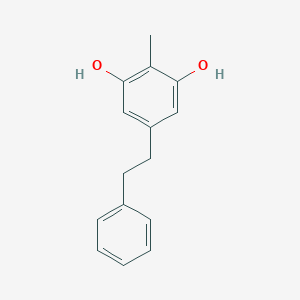

IUPAC Name |

2-methyl-5-(2-phenylethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-11-14(16)9-13(10-15(11)17)8-7-12-5-3-2-4-6-12/h2-6,9-10,16-17H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLHZPWZOCCDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438942 | |

| Record name | STILBOSTEMIN B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162411-67-8 | |

| Record name | STILBOSTEMIN B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Stilbostemin B and where is it found?

A1: this compound is a natural dihydrostilbene compound found in the roots of various Stemona species, including Stemona sessilifolia [, ], Stemona collinsae [], and Stemona tuberosa []. It has been identified in several studies focusing on the isolation and characterization of bioactive compounds from these plants.

Q2: Does this compound exhibit any biological activity?

A2: Yes, this compound has shown antifungal activity. Research on Stemona collinsae extracts indicated that this compound, along with other isolated stilbenoids, displayed activity against the fungus Cladosporium herbarum in bioautographic tests [].

Q3: What is the structure of this compound?

A3: this compound is a dihydrostilbene with a molecular formula of C16H16O4. Its structure consists of two benzene rings linked by a two-carbon bridge, with hydroxyl (-OH) and methoxy (-OCH3) substituents. The exact positions of these substituents can be found in the scientific literature [, ].

Q4: Has this compound been investigated for any neuroprotective properties?

A4: While this compound itself hasn't been extensively studied for neuroprotection, a related compound, this compound 3'-beta-D-glucopyranoside (a glycoside of this compound), has shown promising results. This glycoside, isolated from Stemona tuberosa roots, demonstrated significant neuroprotective effects against 6-hydroxydopamine-induced neurotoxicity in human neuroblastoma SH-SY5Y cells [].

Q5: What analytical techniques are commonly employed to isolate and characterize this compound?

A5: Researchers utilize a combination of chromatographic methods, such as silica gel, ODS, Sephadex LH-20, and preparative HPLC, to isolate this compound from plant extracts []. Structural elucidation is achieved through spectroscopic analyses, including 1D and 2D NMR (Nuclear Magnetic Resonance) spectroscopy, and mass spectrometry [].

Q6: Is there any research on the structure-activity relationship (SAR) of this compound and its analogs?

A6: Although specific SAR studies focusing solely on this compound are limited in the provided literature, research on related stilbenoids from Stemona species, particularly concerning their leukotriene inhibition activity, suggests that structural modifications influence their potency []. This implies that systematic alterations to the this compound structure could potentially modulate its biological activity and provide insights into its mechanism of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.